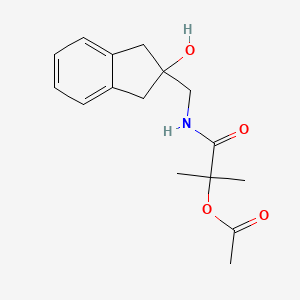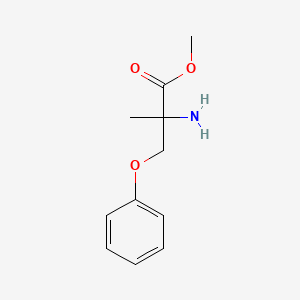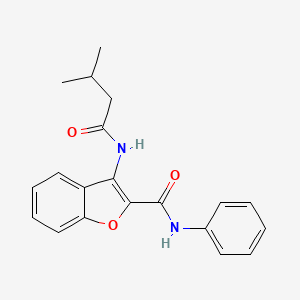![molecular formula C23H19NO2 B2449973 2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline CAS No. 860783-99-9](/img/structure/B2449973.png)
2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound usually includes its molecular formula, structural formula, and possibly its functional groups. The compound you mentioned is a derivative of biphenyl and quinoline, which are both aromatic organic compounds .
Synthesis Analysis
The synthesis of a new compound often involves reactions between different organic molecules. The exact process would depend on the functional groups present in the starting materials and the desired product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes can give insights into its chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Tyrosinase Inhibition
Biphenyl-based compounds have been synthesized and evaluated for their inhibitory activity against tyrosinase, an enzyme crucial in melanin synthesis. Some biphenyl ester derivatives have shown significant anti-tyrosinase activities, with molecular docking studies indicating that their primary binding site is the active-site entrance of the enzyme rather than the inner copper binding site (Kwong et al., 2017).
Molecular Interplay in Chemical Reactions
2-Methylquinoline's interaction with 1-(het)aryl-3-phenylprop-2-yn-1-ones under transition metal-free conditions leads to the formation of 2-{5’-(het)aryl[1,1’ : 3’,1”]terphenyl-4’-yl}quinolines. The reaction proceeds via intermediate 1,3-dipoles and highlights the significant molecular interplay involved in the synthesis of complex biphenyl compounds (Trofimov et al., 2018).
Structural Analysis and Crystallography
The structural characteristics of various biphenyl compounds have been meticulously studied through methods like single-crystal X-ray diffraction, revealing intricate details about their crystal packing and molecular interactions (Yuan et al., 2011).
Potential in Imaging and Diagnostics
Some carbon-11 labeled biaryl tetrahydroisoquinoline derivatives have been synthesized and explored as potential positron emission tomography (PET) glioma tumor imaging agents. These compounds offer valuable insights into the development of new diagnostic tools for imaging specific tumors (Wang et al., 2007).
Novel Compound Synthesis
Innovative methods have been employed to synthesize novel compounds like 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol, demonstrating the chemical versatility and potential pharmaceutical applications of biphenyl derivatives (Bouarata et al., 2012).
Receptor Binding and Potential Therapeutic Uses
Several biphenyl compounds have been studied for their binding to sigma-2 receptors, indicating their potential use in therapeutic applications, particularly concerning central nervous system disorders (Kim et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5,8-dimethoxy-2-(4-phenylphenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c1-25-21-14-15-22(26-2)23-19(21)12-13-20(24-23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRQCASCMBHXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2449892.png)
![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2449893.png)
![N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2449894.png)
![2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2449896.png)
![3-(4-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449897.png)
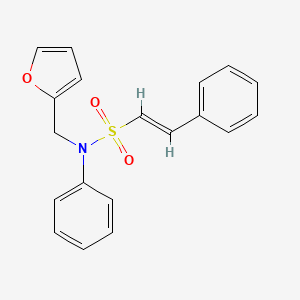
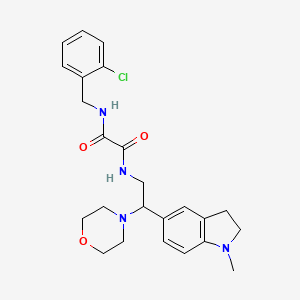
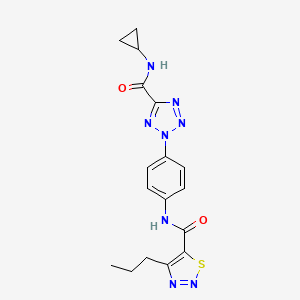
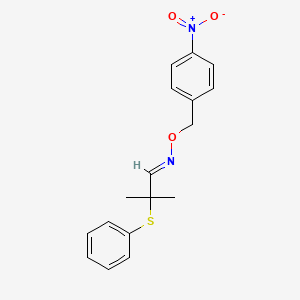
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,4-difluorobenzamide](/img/structure/B2449907.png)
